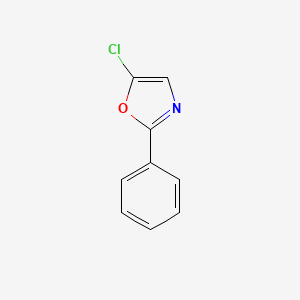

5-Chloro-2-phenyloxazole

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemistry and Materials Science

Oxazole derivatives, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom, are of paramount importance in modern chemistry. journalajst.comtandfonline.com Their aromatic and planar structure allows for various interactions with biological macromolecules, making them a valuable scaffold in medicinal chemistry for developing new therapeutic agents. journalajst.comtandfonline.comnumberanalytics.com In recent years, interest in oxazole-containing compounds has surged due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. numberanalytics.comnih.gov

Beyond pharmaceuticals, oxazole derivatives are finding applications in materials science. numberanalytics.com Their inherent photophysical and photochemical properties make them suitable for use in the development of organic semiconductors, electrophotographic photoreceptors, and non-linear optical materials. derpharmachemica.comajrconline.org The versatility of the oxazole ring allows for the synthesis of complex molecules with tailored electronic and optical properties, driving innovation in fields such as optoelectronics. numberanalytics.com

Historical Context and Evolution of Oxazole Chemistry

The journey of oxazole chemistry began in the early 20th century, with the first synthesis of oxazole reported in 1917. numberanalytics.com Since then, the field has evolved significantly, with the development of numerous synthetic methodologies to construct and functionalize the oxazole ring. numberanalytics.comresearchgate.net A notable advancement was the van Leusen oxazole synthesis, discovered in 1972, which provides a mild and efficient one-pot method for creating 5-substituted oxazoles. mdpi.com Over the decades, the understanding of oxazole reactivity has deepened, including electrophilic and nucleophilic aromatic substitutions, as well as their participation in cycloaddition reactions. slideshare.net This continuous evolution of synthetic strategies has been instrumental in unlocking the full potential of oxazole derivatives in various scientific disciplines. journalajst.comtandfonline.com

Specific Focus on 5-Chloro-2-phenyloxazole: Research Trajectories

Within the broad family of oxazoles, this compound has garnered specific attention. The presence of a chlorine atom at the 5-position and a phenyl group at the 2-position creates a unique electronic and steric environment, influencing its reactivity and potential applications. Research on this compound and its close derivatives is actively exploring several promising avenues.

In medicinal chemistry, there is a significant focus on synthesizing and evaluating the biological activities of this compound derivatives. For instance, related structures like 5-chloro-2-phenyl-1,3-oxazole-4-carboxamide (B1457277) have shown potential in oncology research. The core structure is also being investigated for its potential as a tyrosinase inhibitor, which could have applications in treating hyperpigmentation disorders. nih.gov

In the realm of synthetic chemistry, researchers are developing novel and efficient methods for the synthesis of 5-chloro-2-aryloxazole-4-carbaldehydes, which are valuable intermediates for creating more complex molecules. clockss.org Furthermore, the reactivity of the chloro-substituted oxazole ring is being explored for creating new polymers and materials with specific properties. chula.ac.th

The table below summarizes some key properties of this compound and a related derivative.

| Property | This compound | 4-Bromo-5-chloro-2-phenyloxazole |

| Molecular Formula | C9H6ClNO nih.gov | C9H5BrClNO nih.gov |

| Molecular Weight | 179.60 g/mol nih.gov | 258.50 g/mol nih.gov |

| IUPAC Name | 2-chloro-5-phenyl-1,3-oxazole nih.gov | 4-bromo-5-chloro-2-phenyl-1,3-oxazole nih.gov |

| CAS Number | 62124-43-0 nih.gov | 861440-64-4 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

5-chloro-2-phenyl-1,3-oxazole |

InChI |

InChI=1S/C9H6ClNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H |

InChI Key |

FLLAEOVVHJUJDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 5 Chloro 2 Phenyloxazole

Reactivity of the Oxazole (B20620) Ring System

Aromaticity Considerations and Ring Stability

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its structure confers a degree of aromaticity, which is a key determinant of its stability and reactivity. Aromatic compounds are cyclic, planar, fully conjugated, and possess [4n+2] π-electrons, a set of criteria known as Hückel's rule. masterorganicchemistry.com The oxazole ring in 5-Chloro-2-phenyloxazole meets these requirements. It is a cyclic and planar system with a continuous ring of p-orbitals. The ring contains 6 π-electrons (four from the two double bonds and two from the lone pair of the oxygen or nitrogen atom), which satisfies the [4n+2] rule for n=1. masterorganicchemistry.commsu.edu

This aromatic character imparts significant resonance energy, leading to enhanced thermodynamic stability compared to non-aromatic analogues. masterorganicchemistry.commsu.edu The delocalization of π-electrons across the ring makes the molecule less susceptible to addition reactions, which would disrupt the aromatic system, and more prone to substitution reactions. msu.edu While less aromatic than benzene, the oxazole nucleus is stable enough to serve as a scaffold in numerous synthetic transformations and is a recurring motif in biologically active natural products. acs.org The stability imparted by aromaticity allows the oxazole core to remain intact during various chemical modifications of its substituents. nih.gov

Susceptibility to Acid Hydrolysis and Ring-Opening Reactions

Despite its aromatic stabilization, the oxazole ring is known to be sensitive to acidic conditions and can undergo hydrolysis and ring-opening. researchgate.net The presence of two heteroatoms makes the ring electron-rich and susceptible to protonation, which can initiate cleavage. This reactivity is a notable characteristic of the oxazole system. For instance, related 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable, readily undergoing hydrolytic ring-opening and subsequent decarboxylation. nih.gov

The general mechanism for acid-catalyzed hydrolysis involves protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 or C5 position, leading to the formation of an acyclic intermediate. This intermediate can then undergo further reactions. Studies on similar oxazolone (B7731731) systems have detailed the kinetics of base-catalyzed hydrolysis, highlighting the reactivity of the heterocyclic core. researchgate.net Therefore, while this compound possesses aromatic stability, its use in synthetic sequences requires careful consideration of the pH of the reaction medium to avoid undesired ring cleavage.

Diels-Alder Reactions and Cycloadditions

The oxazole ring can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction provides a powerful method for constructing six-membered rings by reacting a conjugated diene with an alkene (dienophile). mdpi.com In the case of oxazoles, the C4-C5 double bond and the C2-N3 double bond can act as the 4π-electron system.

The reaction of an oxazole with a dienophile initially forms a bicyclic adduct. This adduct is often unstable and can undergo a retro-Diels-Alder reaction or rearrange to form a more stable product, such as a substituted pyridine, upon loss of a small molecule. nih.gov The reactivity of the oxazole in these cycloadditions is influenced by the substituents on both the oxazole ring and the dienophile. Electron-donating groups on the oxazole (the diene) and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com

For this compound, the phenyl group at C2 and the chloro group at C5 would influence its reactivity as a diene. The reaction provides a versatile route to complex nitrogen-containing heterocycles.

Table 1: Representative Diels-Alder Reactions of Oxazole Systems

| Diene | Dienophile | Intermediate Adduct | Final Product (after rearrangement) |

| Generic Oxazole | Alkene | Bicyclic Ether/Aminal | Substituted Pyridine |

| Generic Oxazole | Alkyne | Bicyclic Ether/Aminal | Substituted Pyridine |

| 2,5-Dimethylfuran* | N-arylmaleimide | Bicyclic Adduct | Phthalimide derivative (after rearrangement) nih.gov |

*Note: Furan is a related five-membered heterocycle that readily undergoes Diels-Alder reactions, illustrating the general reactivity pattern. nih.gov

Transformations at the Chlorine and Phenyl Substituents

Nucleophilic Substitution Reactions Involving the C-Cl Bond

The chlorine atom at the C-5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In heteroaromatic systems, halogen substituents can be displaced by a variety of nucleophiles. The reactivity of the C-Cl bond is activated by the ring nitrogen atom, which can help to stabilize the negative charge in the Meisenheimer-like intermediate formed during the addition-elimination mechanism. libretexts.org

A range of nucleophiles can be employed to displace the chloride, providing a powerful method for functionalizing the C5 position of the oxazole ring. Research on analogous 2-aryl-5-chloro-1,3-oxazole-4-carboxamides has demonstrated successful substitutions using nitrogen, oxygen, and sulfur nucleophiles. researchgate.net Similarly, studies on other chloro-substituted heterocycles like 5-chloroindolizines and polychlorinated pyrimidines show that these positions are reactive towards nucleophilic displacement. beilstein-journals.orgbeilstein-journals.org This allows for the introduction of diverse functional groups, significantly expanding the synthetic utility of the this compound scaffold.

Table 2: Potential Nucleophilic Substitution Reactions at C5

| Nucleophile | Reagent Example | Resulting Functional Group at C5 |

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) beilstein-journals.org |

| Oxygen Nucleophile | Phenoxide (PhO⁻) | Phenoxy (-OPh) |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Nitrogen Nucleophile | Ammonia (NH₃) | Amino (-NH₂) |

| Nitrogen Nucleophile | Morpholine | Morpholinyl researchgate.net |

| Nitrogen Nucleophile | Aniline (PhNH₂) | Anilino (-NHPh) |

Oxidative and Reductive Transformations of the Oxazole Core and Substituents

The oxazole core is generally stable under a variety of oxidative and reductive conditions, allowing for selective transformations of its substituents. The aromatic nature of the ring contributes to this stability. For instance, the synthesis of substituted oxazoles can be achieved through oxidative cyclization methods using reagents like m-chloroperoxybenzoic acid (mCPBA) without degrading the newly formed ring. rsc.org Furthermore, oxidative C-H activation and coupling reactions have been performed on substrates in the presence of oxazole rings, indicating the core's resilience. nih.gov

Transformations of the substituents are feasible. The phenyl group at C2 could potentially undergo electrophilic substitution reactions (e.g., nitration, halogenation), though the conditions would need to be carefully controlled to avoid degradation of the oxazole ring. Reductive processes can also be selective. While catalytic hydrogenation under harsh conditions might reduce the oxazole ring, milder or more specific reducing agents can be used to transform other functional groups appended to the molecule without affecting the core. For example, if a nitro group were introduced onto the phenyl ring, it could be selectively reduced to an amino group using standard reagents like tin(II) chloride or catalytic hydrogenation under controlled conditions. The stability of the oxazole ring makes this compound a robust building block for the synthesis of more complex molecules.

Functional Group Interconversions on the Phenyl Moiety

Direct functionalization of the phenyl ring on a pre-formed this compound core via classical electrophilic aromatic substitution is not the most common synthetic strategy. The prevailing and more versatile approach involves the construction of the oxazole ring using phenyl precursors that already contain the desired functional groups. This method provides unambiguous control over the position and nature of the substituents on the phenyl moiety.

The synthesis typically starts from a substituted benzaldehyde, benzoic acid, or a derivative thereof, which is then cyclized to form the 2-aryl-oxazole core. For instance, the Robinson-Gabriel synthesis and its variations allow for the condensation of substituted 2-acylaminoketones to yield the corresponding oxazole. Similarly, substituted benzaldehydes can react with reagents like tosylmethyl isocyanide (TosMIC) in the van Leusen oxazole synthesis to produce 2,5-disubstituted oxazoles. nih.gov This precursor-based strategy allows for the incorporation of a wide array of functional groups, including nitro, halogen, alkyl, and alkoxy groups, onto the phenyl ring. mdpi.comresearchgate.netmdpi.com

Table 1: Synthesis of Phenyl-Substituted Oxazole Derivatives Using Pre-functionalized Precursors

| Phenyl Precursor Example | Resulting Functional Group on Phenyl Moiety | Representative 2-Aryl-5-chlorooxazole Derivative |

| 4-Nitrobenzaldehyde | 4-Nitro | 5-Chloro-2-(4-nitrophenyl)oxazole |

| 4-Methoxybenzoic acid | 4-Methoxy | 5-Chloro-2-(4-methoxyphenyl)oxazole |

| 4-Chlorobenzoyl chloride | 4-Chloro | 5-Chloro-2-(4-chlorophenyl)oxazole |

| 3-Methylbenzaldehyde | 3-Methyl | 5-Chloro-2-(m-tolyl)oxazole |

Derivatization for Enhanced Academic Study and Application

The primary site for targeted modification on the oxazole skeleton of this compound is the C5 position, owing to the presence of the chloro substituent. The chlorine atom activates this position for two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The oxazole ring is considered a π-deficient heterocycle, which makes the C5 carbon atom susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reactivity is analogous to the activation provided by electron-withdrawing groups on a benzene ring. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C5 carbon to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride ion to restore aromaticity. libretexts.orgyoutube.com This pathway allows for the direct introduction of a variety of functional groups by reacting this compound with appropriate nucleophiles.

N-Nucleophiles: Primary and secondary amines react to form 5-amino-2-phenyloxazole derivatives.

O-Nucleophiles: Alkoxides and phenoxides yield the corresponding 5-alkoxy and 5-aryloxy ethers.

S-Nucleophiles: Thiolates can be used to synthesize 5-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides powerful tools for forming carbon-carbon and carbon-nitrogen bonds using palladium catalysts. sigmaaldrich.com The C5-Cl bond of this compound is a suitable handle for such transformations. These reactions are known for their high efficiency and broad functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, yielding 5-aryl or 5-alkyl-2-phenyloxazoles. rsc.org

Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for C-N bond formation, coupling the oxazole with a wide range of amines.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, leads to the synthesis of 5-alkynyl-2-phenyloxazole derivatives. chemrxiv.org

Table 2: Derivatization Reactions at the C5-Position of the Oxazole Skeleton

| Reaction Type | Reagent/Catalyst System | Product Class |

| SNAr | R₂NH (Amine) | 5-Amino-2-phenyloxazoles |

| RO⁻ (Alkoxide) | 5-Alkoxy-2-phenyloxazoles | |

| RS⁻ (Thiolate) | 5-Thioether-2-phenyloxazoles | |

| Cross-Coupling | R-B(OH)₂ / Pd Catalyst | 5-Aryl/Alkyl-2-phenyloxazoles |

| R₂NH / Pd Catalyst | 5-Amino-2-phenyloxazoles | |

| R-C≡CH / Pd, Cu Catalysts | 5-Alkynyl-2-phenyloxazoles |

Introducing stereocenters with a high degree of control during the derivatization of this compound is a sophisticated synthetic challenge. Direct asymmetric modification of the planar, aromatic oxazole ring is not straightforward. Therefore, strategies for achieving stereochemical control typically rely on introducing chirality through one of the reacting partners or by modifying a substituent that has been attached to the core scaffold.

Key strategies include:

Use of Chiral Nucleophiles or Electrophiles: A common approach is to react the C5-chloro position with a chiral, non-racemic nucleophile. For example, substitution with a chiral amine or the alkoxide of a chiral alcohol would append a stereocenter to the oxazole core. The chirality in this case resides on the newly introduced side chain, not on the ring itself.

Chiral Auxiliaries: A chiral auxiliary could be attached to the phenyl ring or a substituent at the C5 position. This auxiliary could then direct a subsequent stereoselective reaction on a nearby prochiral center before being cleaved.

Asymmetric Catalysis: If a new functional group attached at the C5 position contains a prochiral element (e.g., a ketone or an alkene), it could be modified using asymmetric catalysis. For instance, an attached ketone could undergo asymmetric reduction, or an appended alkene could undergo asymmetric dihydroxylation to install new, well-defined stereocenters.

While these are established principles in asymmetric synthesis, their specific application to derivatives of this compound is a specialized area of research that requires tailored reaction development.

The oxazole ring, despite its aromaticity, can undergo transformations that lead to the formation of different heterocyclic systems. These reactions typically involve ring-opening followed by recyclization and can be triggered by thermal, photochemical, or chemical means.

Isomerization to Azirine Derivatives: A relevant pathway, demonstrated for the closely related 5-chloroisoxazoles, involves metal-catalyzed isomerization. The use of catalysts like iron(II) chloride (FeCl₂) can promote the rearrangement of the five-membered ring into a highly strained but synthetically useful 2H-azirine-2-carbonyl chloride derivative. organic-chemistry.org This transformation proceeds via cleavage of the weak N-O bond, and a similar pathway is conceivable for oxazoles to yield related azirine intermediates.

Diels-Alder Cycloaddition: The oxazole ring can function as an azadiene in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-deficient dienophiles. clockss.org The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing the oxygen bridge as an extrusion product (e.g., water after elimination) to form a substituted pyridine ring. This provides a classical route from oxazoles to pyridines. wikipedia.org

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be designed to transform one heterocyclic system into another. scispace.com A hypothetical pathway for this compound could involve an initial SNAr reaction at the C5 position with a nucleophile containing a tethered hydroxyl or amino group (e.g., 2-aminophenol). Subsequent activation of the tethered group (e.g., deprotonation with a base) could initiate an intramolecular attack on the oxazole ring, leading to ring cleavage and re-cyclization to form a new, fused heterocyclic system.

Electrocyclization Pathways: Recent research has demonstrated that oxazole skeletons can undergo skeletal rearrangements through dynamic electrocyclization processes, providing pathways to other ring systems such as azepines and pyrroles under specific conditions. nih.gov These advanced methods highlight the potential for significant structural diversification starting from the oxazole core.

Table 3: Potential Ring Transformation Pathways for the Oxazole Skeleton

| Transformation Type | Key Reagent/Condition | Resulting Heterocycle |

| Isomerization | FeCl₂ or other Lewis acids | 2H-Azirine derivative |

| Diels-Alder Reaction | Electron-deficient alkyne/alkene, Heat | Pyridine |

| Smiles Rearrangement | Tethered nucleophile, Base | Fused Heterocycles |

| Electrocyclization | Photochemical / Thermal | Azepine, Pyrrole |

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis of Oxazole (B20620) Derivatives

Spectroscopic methodologies are fundamental in confirming the identity and purity of synthesized oxazole compounds. Each technique offers unique insights into the molecular structure.

Vibrational Spectroscopy (FTIR) for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For oxazole derivatives, characteristic absorption bands confirm the presence of key structural features.

In a related compound, 5-Chloro-2-phenyloxazole-4-carbaldehyde, the FTIR spectrum (recorded in KBr) shows prominent peaks at 3422, 3073, 1688, and 1417 cm⁻¹. clockss.org The band at 1688 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. clockss.org Aromatic C-H stretching vibrations are typically observed around 3000–3100 cm⁻¹. The fingerprint region, from 1000 to 1600 cm⁻¹, contains stretching vibrations for C-N and C-O bonds within the heterocyclic ring. For instance, in 2-(4-Chloro phenyl)-5-phenyl oxazole, characteristic IR peaks appear at 1089, 1133, 1403, 1478, and 1604 cm⁻¹. rsc.org The C-Cl stretching vibration for a similar compound, 4-(o-chlorobenzylidene)-2-phenyloxazol-5(4H)-one, is observed at 675.04 cm⁻¹. innovareacademics.in

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| This compound-4-carbaldehyde | - | 3422 | clockss.org |

| Aromatic C-H stretch | 3073 | ||

| C=O stretch (aldehyde) | 1688 | ||

| - | 1417 | ||

| 2-(4-Chloro phenyl)-5-phenyl oxazole | - | 1089 | rsc.org |

| - | 1133 | ||

| - | 1403 | ||

| - | 1478 | ||

| - | 1604 | ||

| 4-(o-chlorobenzylidene)-2-phenyloxazol-5(4H)-one | C-Cl stretch | 675.04 | innovareacademics.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound-4-carbaldehyde (in CDCl₃), the aldehyde proton appears as a singlet at 9.99 ppm. clockss.org The phenyl ring protons resonate in the aromatic region, with a doublet at 8.06 ppm (J = 6.8 Hz) for two protons and a multiplet between 7.48-7.56 ppm for the remaining three. clockss.org For a similar compound, 2-(4-Chloro phenyl)-5-phenyl oxazole, the phenyl protons appear as a doublet at 8.06 ppm (J = 8.6 Hz), a doublet at 7.74 ppm (J = 7.3 Hz), a doublet at 7.48 ppm (J = 8.6 Hz), a singlet at 7.47 ppm, and a multiplet between 7.49-7.45 ppm, with a triplet at 7.38 ppm (J = 7.3 Hz). rsc.org

¹³C NMR: The ¹³C NMR spectrum of this compound-4-carbaldehyde shows the aldehyde carbon at a characteristic downfield shift of 182.1 ppm. clockss.org The oxazole ring carbons and the phenyl ring carbons appear at 161.1, 143.0, 133.9, 131.8, 129.0, 126.7, and 125.4 ppm. clockss.org In related oxazole compounds, the carbon atoms of the heterocyclic ring typically show chemical shifts in the range of 110-160 ppm, with the carbon atom bonded to the chlorine atom exhibiting significant deshielding. For 2-(4-Chloro phenyl)-5-phenyl oxazole, the carbon signals are observed at 160.6, 151.3, 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7, and 124.0 ppm. rsc.org

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| This compound-4-carbaldehyde | ¹H | 9.99 (s, 1H), 8.06 (d, J=6.8 Hz, 2H), 7.48-7.56 (m, 3H) | clockss.org |

| ¹³C | 182.1, 161.1, 143.0, 133.9, 131.8, 129.0, 126.7, 125.4 | ||

| 2-(4-Chloro phenyl)-5-phenyl oxazole | ¹H | 8.06 (d, J=8.6 Hz, 2H), 7.74 (d, J=7.3 Hz, 2H), 7.48 (d, J=8.6 Hz, 2H), 7.47 (s, 1H), 7.49-7.45 (m, 2H), 7.38 (t, J=7.3 Hz, 1H) | rsc.org |

| ¹³C | 160.6, 151.3, 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7, 124.0 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In Electron Ionization (EI) mode, the mass spectrum of this compound-4-carbaldehyde shows a molecular ion peak (M⁺) at an m/z of 207, consistent with its molecular weight. clockss.org The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is also observable, with a peak at m/z 209 ([M+2]⁺). clockss.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition. For 2-(4-Chloro phenyl)-5-phenyl oxazole, the calculated exact mass for C₁₅H₁₀ClNO is 255.0451, and the found mass was 255.0448, confirming its molecular formula. rsc.org

| Compound | Technique | m/z (abundance %) or [M+H]⁺ | Reference |

|---|---|---|---|

| This compound-4-carbaldehyde | EI-MS | 207 (M⁺, 31%), 209 ([M+2]⁺, 11%) | clockss.org |

| 172 (100%), 116 (98%), 89 (96%) | |||

| 2-(4-Chloro phenyl)-5-phenyl oxazole | HRMS | Calculated: 255.0451, Found: 255.0448 | rsc.org |

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure and Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For a novel oxazolone (B7731731) derivative, a single absorption band was observed at approximately 370 nm, which is attributed to a π-π* transition. researchgate.netgexinonline.com The optical band gap for this derivative was estimated to be around 3.02 eV. researchgate.netgexinonline.com In another study on 4-(o-chlorobenzylidene)-2-phenyloxazol-5(4H)-one, the maximum absorption wavelength (λmax) in chloroform (B151607) was recorded at 241 nm. innovareacademics.in

Photoluminescence (PL) spectroscopy provides information about the emission of light from a molecule after it has absorbed photons. For a synthesized oxazolone derivative, two emission peaks were observed at approximately 438 nm and 553 nm when excited at 380 nm. gexinonline.com

Computational Chemistry and Theoretical Investigations

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Properties

DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules. The B3LYP hybrid functional is a commonly used method for organic molecules. nih.gov Such calculations can predict molecular geometries, vibrational frequencies, and electronic spectra. For a novel oxazolone derivative, DFT studies were used to predict the electronic absorption spectra, and the calculated values were in excellent agreement with the experimental results. researchgate.netgexinonline.com DFT calculations can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions. For one oxazolone derivative, the HOMO and LUMO values were determined to be -5.87 eV and -2.85 eV, respectively. researchgate.netgexinonline.com

Semi-Empirical Molecular Orbital Calculations

Semi-empirical molecular orbital calculations serve as a computationally efficient method to approximate the electronic structure and properties of molecules like this compound. These methods are simplified versions of Hartree-Fock theory, employing empirical parameters derived from experimental data to streamline calculations. uni-muenchen.dempg.de The most common methods, including Austin Model 1 (AM1), Parametric Model number 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO), are all founded on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.dempg.de This framework significantly reduces computational cost by only considering valence electrons and neglecting many of the two-electron integrals that are computationally intensive in ab initio methods. uni-muenchen.de

These calculations are valuable for providing initial estimations of molecular properties such as heats of formation, dipole moments, and molecular orbital energies. uni-muenchen.de For instance, the AM1 method has been successfully used to study the solvent-induced shifts in the fluorescence spectra of heterocyclic compounds by optimizing the geometry of ground and excited states. nih.gov Similarly, PM3, which is a reparameterization of the MNDO model, is widely used for a variety of organic molecules. mpg.de While direct semi-empirical studies on this compound are not extensively documented in the reviewed literature, the principles of these methods are broadly applicable. They can be used to generate initial geometries for more advanced computational studies, predict reactivity sites, and understand the electronic distribution within the molecule, where the chloro and phenyl substituents would significantly influence the properties of the oxazole ring.

| Method | Underlying Approximation | Key Features | Common Applications |

| MNDO | NDDO | The foundational method for many modern semi-empirical models. mpg.de | Calculation of molecular properties for organic molecules. |

| AM1 | NDDO | A modification of MNDO with improved core-repulsion functions. mpg.de | Geometry optimization, study of reaction mechanisms, and solvent effects. nih.gov |

| PM3 | NDDO | A reparameterization of the MNDO/AM1 model, often providing better results for certain systems. mpg.de | Widely used for general-purpose calculations on organic and biological molecules. uni-muenchen.de |

Molecular Docking and Simulation Methodologies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a small molecule, such as this compound, and a biological macromolecule, typically a protein. These methodologies are crucial in drug discovery for predicting the binding mode, affinity, and stability of a potential drug candidate within the active site of its target. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biorxiv.org For oxazole derivatives, docking studies have been instrumental in elucidating their potential as inhibitors for various enzymes. For example, derivatives of 4-arylidene-2-phenyloxazol-5(4H)-one have been docked into the ATP-binding sites of kinases, revealing key interactions that explain their inhibitory activity. nih.gov In one study, a 2-phenyloxazole (B1349099) derivative with a 3-chloro substitution demonstrated a strong inhibitory profile against Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs), with docking studies confirming its efficient interaction with the kinase ATP-binding site. nih.gov Similarly, docking studies of 1,3,4-oxadiazole (B1194373) analogues linked to a 4-chloro-phenol moiety, which share structural similarities, showed efficient binding within the hydrophobic cavity of tubulin, a target for anticancer drugs. biorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of binding stability and conformational changes. nih.govsamipubco.com For instance, MD simulations have been employed to study the stability of kinase-inhibitor complexes, which is critical for designing potent and selective inhibitors. nih.gov In a study on 2-phenyloxazole (PHOX) derivatives identified as potential treatments for tauopathies, MD simulations were used to understand how the lead compound binds within cryptic channels of tau protofilaments, thereby inhibiting their conversion into a pathological conformation. samipubco.com Other research has utilized MD simulations to confirm the stable and enduring binding of imidazoline (B1206853) derivatives, synthesized from 2-phenyloxazole precursors, with the Polo-Like Kinase 1 (PLK1) enzyme, a key target in cancer therapy. samipubco.com These simulations can track the movement of individual atoms, helping to explain the affinity and selectivity of ligands for their targets. nih.gov

| Compound Class/Derivative | Protein Target | Docking Score / Finding | Reference |

| 4-Arylidene-2-phenyloxazol-5(4H)-one derivative | DYRK/CLK Kinases | Efficient interaction with the ATP-binding site. | nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin | Docking score of -8.030 kcal/mol, binding within hydrophobic cavity. | biorxiv.org |

| 2-Phenyloxazole (PHOX) derivatives | Tau Kinases (GSK3β, Cdk5) | Identified as inhibitors; MD simulations showed binding in cryptic channels of tau protofilaments. | samipubco.com |

| Imidazoline derivatives (from 2-phenyloxazole) | Polo-Like Kinase 1 (PLK1) | Low binding affinity confirmed by MD simulations, indicating enduring binding. | samipubco.com |

In Silico Analyses for Molecular Interactions

In silico analyses encompass a range of computational methods that predict the pharmacokinetic and pharmacodynamic properties of a molecule, providing critical insights into its potential as a drug candidate. These analyses go beyond simple docking to include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as the development of pharmacophore models.

ADMET Prediction: Predicting the ADMET profile of a compound is essential to avoid late-stage failures in drug development. Computational tools and QSAR (Quantitative Structure-Activity Relationship) models are used to estimate properties like lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. japsonline.comresearchgate.net For oxazole derivatives, in silico ADMET predictions are routinely performed to assess their drug-likeness. nih.gov These predictions are often based on established guidelines like Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. researchgate.netnih.gov For example, studies on newly synthesized imidazoline derivatives from phenyloxazole precursors included the evaluation of ADMET characteristics to complement docking studies. samipubco.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govunimore.it This modeling can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. nih.gov Pharmacophore models are used in virtual screening to identify novel compounds from large databases that fit the required feature map. nih.govunimore.it For inhibitors of protein kinases, a common target for oxazole-based compounds, pharmacophore models help identify key binding features necessary for potent inhibition. researchgate.net This approach allows for the rational design of new derivatives with improved activity and selectivity.

| ADMET Property | Description | Importance in Drug Development | Typical Predicted Value for Drug-like Compounds |

| Molecular Weight | The mass of one mole of the substance. | Influences absorption and distribution. | < 500 g/mol (Lipinski's Rule) researchgate.net |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Affects solubility, absorption, and membrane permeability. | ≤ 5 (Lipinski's Rule) researchgate.net |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | Influences solubility and binding to the target. | ≤ 5 (Lipinski's Rule) researchgate.net |

| Hydrogen Bond Acceptors | Number of nitrogen and oxygen atoms. | Influences solubility and binding to the target. | ≤ 10 (Lipinski's Rule) researchgate.net |

| Aqueous Solubility | The ability of the compound to dissolve in water. | Crucial for absorption and formulation. | Varies, but higher is generally better for oral drugs. |

| Blood-Brain Barrier (BBB) Permeation | The ability to cross the BBB and enter the central nervous system. | Desirable for CNS drugs, undesirable for others to avoid side effects. | Predicted as positive or negative. |

Structure Activity Relationship Sar Investigations of 5 Chloro 2 Phenyloxazole Derivatives

Methodological Approaches to SAR Studies

The investigation of SAR for 5-Chloro-2-phenyloxazole derivatives employs a range of established and modern methodological approaches. These strategies are essential for generating diverse compound libraries and systematically assessing the biological impact of structural modifications. benthamscience.com

A primary approach involves the synthesis of analog libraries through various chemical reactions. Key synthetic routes to the oxazole (B20620) core include the Robinson-Gabriel synthesis, Fisher oxazole synthesis, and the cyclodehydration of α-acylaminoketones. tandfonline.com For creating diverse derivatives for SAR studies, methods for producing 2,5-disubstituted oxazoles are particularly relevant. One such general methodology involves the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole intermediate to create a reactive C-5 carbanion, which can then react with various electrophiles. nih.govnih.gov Subsequent displacement of the sulfonyl group allows for the introduction of a second substituent, providing a versatile route to 2,5-disubstituted compounds. nih.govnih.gov Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce aryl or other groups at specific positions on the oxazole ring, further expanding the chemical space for SAR exploration. tandfonline.com

Combinatorial chemistry techniques are utilized to efficiently generate large numbers of derivatives. nih.gov This can involve a "fragment-based" approach, where small, reactive heterocyclic fragments are characterized and then incorporated into larger scaffolds to probe interactions with biological targets. rsc.org Another strategic approach is the systematic derivatization of an initial "hit" compound, where specific regions of the molecule are modified in a stepwise fashion to determine SAR trends and enhance potency. nih.gov For instance, researchers might focus first on modifications of a "head group" before proceeding to explore changes in a "tail region" of the molecule. nih.gov

Once synthesized, these libraries of compounds are subjected to biological evaluation. In vitro assays are commonly used to determine the potency of the derivatives, often expressed as IC50 or EC50 values, against specific biological targets like enzymes or cancer cell lines. benthamdirect.comnih.gov The collective data from these synthetic and biological evaluation efforts form the basis of the SAR analysis.

Impact of Substituent Modifications on Molecular Interactions

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. Each modification can influence the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its ability to interact with target biomolecules. rsc.org

The substituents on the 2- and 5-positions of the oxazole ring are critical determinants of activity.

2-Position (Phenyl Group): The phenyl group at the C-2 position is crucial for establishing hydrophobic interactions with biological targets, which can improve binding affinity. Modifications to this phenyl ring, such as the addition of further substituents, are a common strategy in SAR studies to probe the binding pocket of a target. For example, in a series of 5-arylfuran-2-carboxamide antagonists, the introduction of difluoro substituents on the C-5 aryl group led to a highly potent compound. nih.gov

Other Positions (e.g., C-4): When the core structure is expanded, for instance with a carboxamide group at the C-4 position, this functional group becomes essential for hydrogen bonding interactions and can improve solubility.

The interplay between these substituents dictates the molecule's ability to form non-covalent interactions. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the specific binding between the drug molecule and its biological target. rsc.orgtandfonline.com

| Position | Substituent | Observed Impact | Reference |

|---|---|---|---|

| C-5 | Chlorine (Cl) | Enhances electrophilic reactivity and biological activity. | |

| C-2 | Phenyl (C₆H₅) | Contributes to hydrophobic interactions, improving binding affinity. | |

| C-4 | Carboxamide (CONH₂) | Essential for solubility and provides hydrogen bonding sites. | |

| C-5 | Methyl (CH₃) | Increases lipophilicity compared to the chloro analog. | |

| C-5 | Amino (NH₂) | Improves water solubility. |

Strategic Derivatization for SAR Elucidation

Strategic derivatization is a deliberate process aimed at systematically exploring the chemical space around a lead compound to understand which structural features are essential for its activity. tandfonline.com This involves the planned synthesis of a series of related compounds where specific parts of the molecule are altered one at a time. nih.gov

Another powerful strategy involves the use of a versatile chemical intermediate that can be easily converted into a wide array of derivatives. For instance, a 2-mercapto-oxazole can serve as a key intermediate because the mercapto group can be transformed into thioethers or sulfonyl groups. clockss.org Furthermore, it can be converted to a 2-chloro-oxazole, which is itself a versatile handle for introducing various nucleophiles via SNAr displacement reactions, allowing for the introduction of tertiary amine, alkoxyl, and other functional groups for extensive SAR studies. clockss.org

The synthesis of libraries of compounds with diverse substitutions on the phenyl ring of 2-phenyloxazole (B1349099) derivatives is another key tactic. A study on 5-phenyloxazole-2-carboxylic acid derivatives involved synthesizing a series of N,5-diphenyloxazole-2-carboxamides to mimic another known agent. nih.gov This led to the discovery of a compound with significantly improved cytotoxicity, highlighting how strategic mimicry and derivatization can lead to more potent molecules. nih.gov Similarly, a systematic SAR investigation of 5-arylfuran-2-carboxamides with varied substituents on the C-5 aryl ring identified an analog with high potency and a favorable metabolic profile. nih.gov These examples underscore how creating focused series of compounds is a cornerstone of rational drug design.

Computational Contributions to SAR Prediction and Analysis

In modern drug discovery, computational methods are indispensable tools that complement experimental work in SAR studies. These in silico techniques can predict the properties of molecules before they are synthesized, saving time and resources, and provide deep insights into the molecular interactions that govern biological activity. benthamscience.com

One of the most frequently used computational approaches for oxazole derivatives is Density Functional Theory (DFT). DFT calculations are employed for geometric optimization to predict the most stable three-dimensional conformation of a molecule. These calculations also provide information on electronic properties, such as the distribution of charges across the molecule, which is critical for understanding its reactivity and how it will interact with a biological target. For instance, DFT can confirm the planarity between the oxazole and phenyl rings, a key structural feature for many derivatives.

Molecular docking is another powerful computational tool used extensively in SAR analysis. nih.gov This technique predicts the preferred binding orientation of a drug candidate within the active site of a target protein. By simulating the binding of a series of derivatives, researchers can rationalize observed SAR data and make predictions about which new modifications might improve binding affinity. For example, molecular docking studies of a potent 5-phenyloxazole (B45858) derivative suggested that it binds to the colchicine (B1669291) binding site of tubulin, providing a mechanistic hypothesis for its anticancer activity. nih.gov

Beyond docking, a broader suite of computational tools is often used for a comprehensive analysis. This includes PASS (Prediction of Activity Spectra for Substances) analysis to predict the general biological potential of a compound and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to computationally forecast the pharmacokinetic and safety properties of a drug candidate. nih.gov These predictive models help in prioritizing which derivatives to synthesize and test experimentally, focusing efforts on compounds with a higher probability of success. nih.gov

| Computational Method | Application in SAR | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Provides optimized molecular geometry and predicts electronic properties (e.g., charge distribution). | |

| Molecular Docking | Predicts binding mode and affinity of derivatives to a biological target's active site. | nih.gov |

| PASS Prediction | Forecasts the likely biological activity spectrum of a compound based on its structure. | nih.gov |

| ADMET Analysis | Predicts pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. | nih.gov |

Applications of 5 Chloro 2 Phenyloxazole in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Synthesis

5-Chloro-2-phenyloxazole serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds. The chlorine atom at the 5-position of the oxazole (B20620) ring is a key functional group that can be readily displaced by nucleophiles, enabling the introduction of diverse substituents and the formation of new heterocyclic rings. This reactivity is fundamental to its utility in building more complex molecular structures.

One notable application is in the synthesis of 2,5-disubstituted oxazoles. Through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, the chlorine atom can be substituted with various aryl or alkyl groups. researchgate.net This methodology provides a general route to a wide array of oxazole derivatives, which are themselves important motifs in medicinal chemistry and materials science. researchgate.net

Furthermore, this compound derivatives can be transformed into other heterocyclic systems. For instance, the oxazole ring can undergo ring-opening and subsequent recyclization reactions to form different five- or six-membered heterocycles. researchgate.net These transformations often proceed through intermediates like 4-cyano-1,3-oxazole-5-sulfonyl chlorides, which can react with amidines to yield oxazolo[5,4-d]pyrimidines. researchgate.net

The Vilsmeier-Haack reaction of ketones can produce 3-chloroacrylcarbaldehydes, which can then be reacted with hippuric acid to form 4-(3-chloroallylidene)-2-phenyloxazol-5(4H)-ones. thieme-connect.com These compounds, in turn, can undergo copper-catalyzed intramolecular cross-coupling reactions to generate methyl 1H-pyrrole-2-carboxylates, demonstrating the utility of the oxazole core in constructing other important heterocyclic scaffolds. thieme-connect.comresearchgate.net

Precursor in the Construction of Complex Bioactive Scaffolds

The this compound unit is a valuable precursor for the synthesis of complex bioactive scaffolds, particularly those with applications in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties.

A significant area of research involves the synthesis of oxazole-containing macrocycles. nih.govlookchem.com These macrocyclic structures, often inspired by natural products, can exhibit potent biological activities. The synthesis of these complex molecules often involves the coupling of smaller oxazole-containing fragments, where this compound can serve as a key building block. acs.org For example, the synthesis of 24-membered macrocycles containing multiple oxazole units has been described, with some of these compounds showing the ability to bind and stabilize G-quadruplex DNA, a potential target for anticancer therapies. nih.govlookchem.com

The oxazole moiety is a common feature in many natural products with interesting biological profiles. The development of synthetic routes to these molecules often relies on the construction of poly-oxazole chains. Convergent approaches to these systems may utilize substituted oxazoles derived from this compound. rsc.org

Furthermore, derivatives of 2-phenyl-oxazole-4-carboxamide, which can be synthesized from this compound precursors, have shown significant anticancer activity. Studies have identified derivatives that induce apoptosis in cancer cells, highlighting the potential of this scaffold in the development of new therapeutic agents.

Utilization in the Synthesis of Functional Materials

The electronic and optical properties of the 2-phenyloxazole (B1349099) core make it an attractive component for the development of novel functional materials. The ability to modify the 5-position of the oxazole ring through the chloro substituent allows for the fine-tuning of these properties, making this compound a useful building block in materials science.

Oxazole derivatives are known to exhibit fluorescence and are used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of different substituents at the 5-position can alter the emission wavelength and quantum yield of these materials. While direct use of this compound in final devices is less common, its role as an intermediate to create more complex, functionalized oxazoles is significant.

For instance, the synthesis of 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) structural isomers and their derivatives, which are used as scintillators and laser dyes, can potentially start from precursors related to this compound. ucl.ac.uk The synthesis of such materials often involves cross-coupling reactions where a halogenated oxazole is a key reactant. rsc.org

The development of novel oxazolone (B7731731) derivatives containing a central triazine nucleus has been reported for potential applications in materials chemistry. gexinonline.com These molecules, synthesized through a multi-step process, exhibit interesting photophysical properties. The synthesis of such complex structures can be envisioned to utilize halogenated oxazole intermediates for building the desired molecular architecture. gexinonline.com

Building Block for Amino Acid and Peptide Analogs

The oxazole ring can be considered a bioisostere for the amide bond in peptides, and thus, oxazole-containing compounds are of interest in the design of peptide mimetics. This compound can serve as a starting point for the synthesis of non-natural amino acids and peptide analogs with potentially enhanced stability or novel biological activities. tandfonline.com

The synthesis of peptide analogs often involves the coupling of amino acids with heterocyclic scaffolds. The oxazole moiety can be incorporated into peptide chains to create peptidomimetics. researchgate.net While direct reactions with this compound might be harsh for standard peptide synthesis conditions, its derivatives can be functionalized to be compatible with solid-phase or solution-phase peptide synthesis. nih.gov

For example, the oxazole ring can be part of a larger molecule that mimics the structure of a peptide. The synthesis of such molecules often involves the formation of the oxazole ring at an early stage, followed by further elaboration to introduce amino acid-like side chains or to couple with other amino acids. mdpi.com The reactivity of the chloro-substituent on the oxazole ring can be exploited to attach these side chains or to link the oxazole unit to a peptide backbone. researchgate.net

Future Directions in 5 Chloro 2 Phenyloxazole Research

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of 5-chloro-2-phenyloxazole exist, there is a continuous drive towards the development of more efficient, cost-effective, and environmentally benign synthetic strategies. researchgate.net Current methods, such as those involving the Vilsmeier-Haack reaction or the cyclization of α-acylamino ketones, can sometimes be limited by harsh reaction conditions or the use of hazardous reagents. clockss.org

Future research will likely focus on:

Green Chemistry Approaches: The exploration of solvent-free reactions, microwave-assisted synthesis, and the use of heterogeneous catalysts are promising avenues for reducing the environmental impact of synthesis. irjmets.combohrium.com The use of safer and more environmentally friendly reagents, such as bis(trichloromethyl) carbonate (BTC) as a replacement for phosgene (B1210022) or POCl3 in Vilsmeier-type reactions, is a step in this direction. clockss.org

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. vulcanchem.com Developing a flow-based synthesis for this compound could lead to higher yields and purity, as demonstrated in the synthesis of other functionalized oxazoles. acs.org

Catalytic Methods: The development of novel catalytic systems, potentially involving transition metals, could enable more direct and atom-economical routes to the oxazole (B20620) core. researchgate.net Research into ruthenium-catalyzed cyclizations for similar oxazole derivatives suggests potential for broader application. vulcanchem.com

A comparative analysis of existing and potential future synthetic methods is presented below:

| Synthetic Method | Advantages | Limitations/Areas for Improvement |

| Vilsmeier-Haack Reaction | Good yields for certain substrates. clockss.org | Can require harsh reagents like POCl3. clockss.org |

| Robinson-Gabriel Synthesis | A classic and versatile method for oxazole formation. researchgate.net | Often requires high temperatures and strong dehydrating agents. |

| Lithiation-Bromination | High regioselectivity. sci-hub.se | Requires cryogenic temperatures and organolithium reagents. |

| Future: Green Catalysis | Reduced waste, milder conditions, reusability of catalysts. irjmets.combohrium.com | Catalyst development and optimization are ongoing. |

| Future: Flow Synthesis | Improved safety, scalability, and process control. vulcanchem.comacs.org | Requires specialized equipment and process optimization. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the chlorine atom and the phenyl group's influence on the oxazole ring. While some reactions, such as nucleophilic substitution of the chlorine atom, are known, a vast landscape of its chemical behavior remains to be explored. researchgate.net

Future investigations could include:

Cross-Coupling Reactions: The chlorine atom at the 5-position presents an opportunity for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce diverse functionalities.

C-H Activation: Direct functionalization of the C-H bonds on the phenyl ring or even the oxazole ring itself, guided by the existing substituents, could provide novel and efficient pathways to more complex derivatives.

Cycloaddition Reactions: Investigating the participation of the oxazole ring in cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic systems.

"Halogen Dance" Reactions: The potential for the chlorine atom to migrate to other positions on the oxazole ring under specific basic conditions, known as a "halogen dance," could be a fascinating area of study.

Advanced Computational Modeling and Predictive Analytics

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work. rroij.comirjweb.com For this compound, computational modeling can play a crucial role in predicting its properties and reactivity.

Key areas for future computational work include:

Density Functional Theory (DFT) Studies: DFT calculations can provide detailed information about the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. irjweb.com This can help in understanding its reactivity and predicting the outcomes of chemical reactions.

Molecular Docking and QSAR: For potential medicinal chemistry applications, molecular docking studies can predict the binding affinity of this compound derivatives to biological targets like enzymes and receptors. rroij.comjcchems.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, aiding in the design of more potent compounds. nih.gov

Predictive Toxicology: In silico methods can be employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, helping to identify promising drug candidates with favorable safety profiles early in the discovery process. rroij.comjcchems.com

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and spectroscopic properties. irjweb.com |

| Molecular Docking | Identification of potential biological targets and prediction of binding interactions. vulcanchem.comrroij.com |

| QSAR | Guiding the design of new derivatives with enhanced biological activity. nih.gov |

| ADMET Prediction | Early assessment of the drug-likeness and potential toxicity of new compounds. jcchems.com |

Integration into Emerging Fields of Chemical Science

The unique properties of this compound make it a promising candidate for application in several emerging fields of chemical science. irjmets.come-bookshelf.de

Future research could explore its integration into:

Materials Science: Oxazole-containing compounds have shown promise as fluorescent dyes and in the development of organic light-emitting diodes (OLEDs). rsc.orggexinonline.com The specific electronic properties conferred by the chloro and phenyl substituents in this compound could be harnessed to create novel materials with tailored photophysical properties.

Chemical Biology: As a core scaffold, this compound can be functionalized to create chemical probes for studying biological processes. Its derivatives could be designed as enzyme inhibitors or receptor ligands to elucidate biological pathways. researchgate.net

Medicinal Chemistry: The oxazole nucleus is a well-established pharmacophore found in numerous approved drugs. irjmets.comrsc.orgtandfonline.com The this compound scaffold could serve as a starting point for the development of new therapeutic agents, with potential applications in areas such as oncology, infectious diseases, and inflammation. tandfonline.com

Agrochemicals: Oxazole derivatives have also found applications as herbicides and fungicides. researchgate.net The unique substitution pattern of this compound might lead to the discovery of new agrochemicals with improved efficacy and selectivity.

The continued investigation into these future directions will undoubtedly expand our understanding of this compound and unlock its full potential as a versatile building block in chemical synthesis and a valuable scaffold in the development of new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.